
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
準備方法
The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- involves its interaction with various molecular targets. In the case of its antimicrobial activity, the compound likely disrupts the cell membrane or interferes with essential enzymes within the microbial cells . For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
類似化合物との比較
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazol-2-amine: A simpler derivative with similar antimicrobial properties.
N-phenyl-1,3,4-thiadiazol-2-amine:
5-[Substituted]-1,3,4-thiadiazol-2-amines: These compounds have been studied for their DNA binding interactions and potential as anticancer agents. The uniqueness of 1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
特性
CAS番号 |
209396-41-8 |
|---|---|
分子式 |
C15H12N4S2 |
分子量 |
312.4 g/mol |
IUPAC名 |
5-(phenothiazin-10-ylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H12N4S2/c16-15-18-17-14(21-15)9-19-10-5-1-3-7-12(10)20-13-8-4-2-6-11(13)19/h1-8H,9H2,(H2,16,18) |
InChIキー |
WEFRDQKMJNVIHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NN=C(S4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


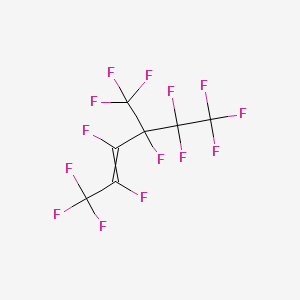
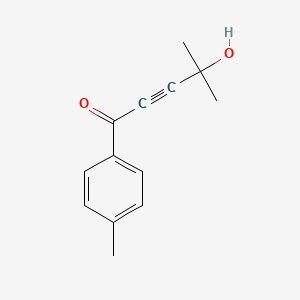
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)

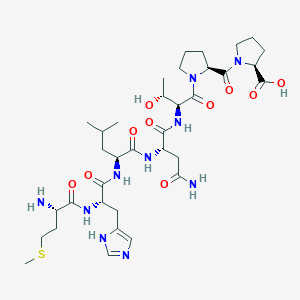
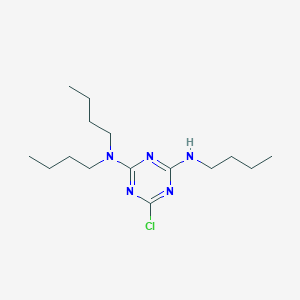
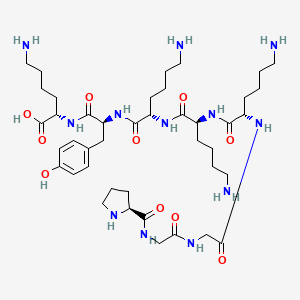
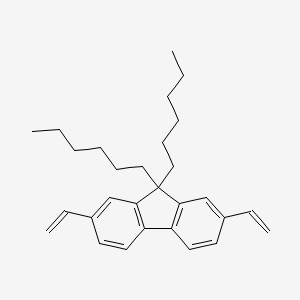
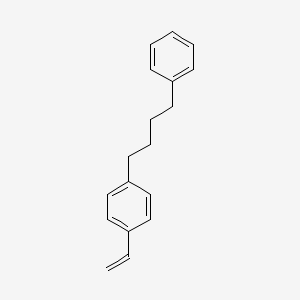
![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
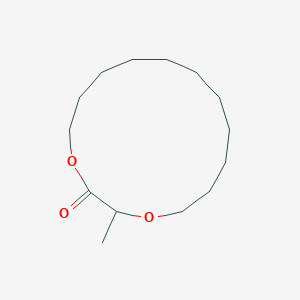
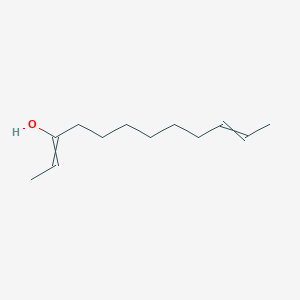
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)
